molecular formula C6H9ClN2OS B15307048 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B15307048
M. Wt: 192.67 g/mol
InChI Key: MSFMQYMPURPURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methylthiazole with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

IUPAC Name

2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H8N2OS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3H,2,7H2,1H3;1H

InChI Key

MSFMQYMPURPURT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)CN.Cl

Origin of Product

United States

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